molecular formula C18H28Cl2O5S B14579822 4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol;sulfurous acid CAS No. 61597-75-9

4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol;sulfurous acid

Cat. No.: B14579822
CAS No.: 61597-75-9
M. Wt: 427.4 g/mol
InChI Key: SOLWYZPFUDQCLW-UHFFFAOYSA-N
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Description

4-Chlorotricyclo[33103,7]nonan-2-ol; sulfurous acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropane derivatives, which undergo regioselective cyclopropane cleavage to form the tricyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, phosphoric acid, and various halogenating agents . Reaction conditions such as temperature, pressure, and the presence of catalysts play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorotricyclo[3.3.1.03,7]nonan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .

Properties

CAS No.

61597-75-9

Molecular Formula

C18H28Cl2O5S

Molecular Weight

427.4 g/mol

IUPAC Name

4-chlorotricyclo[3.3.1.03,7]nonan-2-ol;sulfurous acid

InChI

InChI=1S/2C9H13ClO.H2O3S/c2*10-8-5-1-4-2-6(3-5)9(11)7(4)8;1-4(2)3/h2*4-9,11H,1-3H2;(H2,1,2,3)

InChI Key

SOLWYZPFUDQCLW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C(C2C3Cl)O.C1C2CC3CC1C(C2C3Cl)O.OS(=O)O

Origin of Product

United States

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